molecular formula C7H15FN2 B053107 N-((3-Fluoropyrrolidin-3-yl)methyl)ethanamine CAS No. 125032-85-1

N-((3-Fluoropyrrolidin-3-yl)methyl)ethanamine

Cat. No. B053107
CAS RN: 125032-85-1
M. Wt: 146.21 g/mol
InChI Key: RPGZHAXZSJQDIL-UHFFFAOYSA-N
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Description

N-((3-Fluoropyrrolidin-3-yl)methyl)ethanamine, also known as Fluoromethamphetamine (FMA), is a synthetic compound that belongs to the family of amphetamines. It has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism Of Action

FMA acts as a potent releasing agent of dopamine and norepinephrine, with a higher affinity for dopamine than norepinephrine. It increases the release of these neurotransmitters from presynaptic neurons, leading to an increase in their concentration in the synaptic cleft. This results in an overall increase in the activity of the dopaminergic and noradrenergic systems, leading to improved attention, motivation, and appetite suppression.
Biochemical and Physiological Effects:
FMA has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also causes an increase in locomotor activity and stereotypy, which are behaviors associated with increased dopamine release. FMA has been found to have a longer duration of action than other amphetamines, which may make it a useful tool for studying the long-term effects of amphetamine exposure.

Advantages And Limitations For Lab Experiments

One advantage of using FMA in lab experiments is its high potency and selectivity for dopamine and norepinephrine release. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and physiology. However, FMA has not been extensively studied in humans, and its long-term effects on the brain and body are not well understood.

Future Directions

Future research on FMA could focus on its potential therapeutic applications, particularly in the treatment of ADHD and obesity. It could also be used to study the long-term effects of amphetamine exposure on the brain and body, as well as its potential for abuse and dependence. Additionally, FMA could be used as a tool for studying the role of dopamine and norepinephrine in various physiological and behavioral processes. Overall, FMA has the potential to be a valuable tool for scientific research, but further studies are needed to fully understand its effects and potential applications.

Synthesis Methods

The synthesis of FMA involves the reaction of 3-fluoropyrrolidine with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride. The final product is obtained as a white crystalline solid with a melting point of 148-150°C.

Scientific Research Applications

FMA has been used in scientific research to study its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and obesity. It has been found to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a key role in regulating attention, motivation, and appetite.

properties

CAS RN

125032-85-1

Product Name

N-((3-Fluoropyrrolidin-3-yl)methyl)ethanamine

Molecular Formula

C7H15FN2

Molecular Weight

146.21 g/mol

IUPAC Name

N-[(3-fluoropyrrolidin-3-yl)methyl]ethanamine

InChI

InChI=1S/C7H15FN2/c1-2-9-5-7(8)3-4-10-6-7/h9-10H,2-6H2,1H3

InChI Key

RPGZHAXZSJQDIL-UHFFFAOYSA-N

SMILES

CCNCC1(CCNC1)F

Canonical SMILES

CCNCC1(CCNC1)F

synonyms

3-Pyrrolidinemethanamine,N-ethyl-3-fluoro-(9CI)

Origin of Product

United States

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